molecular formula C8H9F3N2O2 B1472316 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1215988-25-2

3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No. B1472316
CAS RN: 1215988-25-2
M. Wt: 222.16 g/mol
InChI Key: NRZLTJUTQWALAY-UHFFFAOYSA-N
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Description

The compound “3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a trifluoroethyl group, which is an alkyl group substituted with three fluorine atoms .


Synthesis Analysis

The synthesis of this compound could involve the reaction of a 1H-pyrazole with a 2,2,2-trifluoroethyl group. The exact synthesis process would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-4(10-11)5(12)13/h1-2H,3H2,(H,12,13). This indicates that the molecule contains six carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, it could potentially undergo reactions typical of carboxylic acids, such as acid-base reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would depend on its specific structure .

Scientific Research Applications

Chemical and Biological Significance

3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid, due to its structural uniqueness involving the trifluoromethylpyrazole moiety, is of considerable interest in the realm of chemical and biological research. The trifluoromethyl group, when positioned on a pyrazole nucleus, notably influences the activity profile of compounds, making them particularly valuable in medicinal chemistry. Recent studies have underscored the significance of trifluoromethylpyrazoles, especially as anti-inflammatory and antibacterial agents. This highlights a trend towards harnessing these compounds for developing medications with improved efficacy and reduced side effects (Kaur, Kumar, & Gupta, 2015).

Synthesis and Bioevaluation

The synthetic versatility of pyrazole derivatives, including 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid, allows for the exploration of novel heterocyclic compounds with potential biological activities. Techniques like microwave-assisted synthesis have facilitated the efficient production of these derivatives, which demonstrate a range of physical and chemical properties beneficial for applications in agrochemicals and pharmaceuticals. This advancement is crucial for developing new therapeutic agents with activities such as antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Environmental Impact and Degradation

Polyfluoroalkyl substances, including those containing perfluoroalkyl moieties akin to the trifluoroethyl group in 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid, are widely utilized in various industrial applications. Their environmental persistence and potential degradation into perfluoroalkyl acids (PFAAs) necessitate a deeper understanding of their biodegradability. Research into microbial degradation pathways of these chemicals is vital for assessing their environmental fate and potential ecological impacts. Such studies aim to bridge knowledge gaps concerning the environmental behavior of these substances and their precursors, contributing to more informed regulatory and remediation strategies (Liu & Avendaño, 2013).

Therapeutic Potentials

The exploration of pyrazole carboxylic acid derivatives, including 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid, has revealed a wide array of biological activities. These compounds are recognized for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This broad spectrum of biological activities underscores the potential of pyrazole derivatives in pharmaceutical research and drug development. The ongoing synthesis and bioevaluation of these derivatives can provide a valuable resource for medicinal chemists aiming to discover novel therapeutic agents (Cetin, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance requires appropriate safety measures. These might include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, it could be investigated for use in the development of new drugs or materials .

properties

IUPAC Name

3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c9-8(10,11)5-13-4-6(3-12-13)1-2-7(14)15/h3-4H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZLTJUTQWALAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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